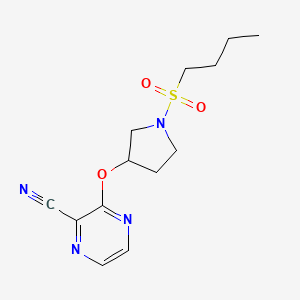

3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C13H18N4O3S and a molecular weight of 310.37 g/mol. This compound is characterized by its unique structure, which includes a pyrazine ring, a pyrrolidine ring, and a butylsulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Inhibition of Kinase Activity

One of the primary applications of this compound is its role as an inhibitor of specific kinases, particularly the RIPK2 kinase. Research has shown that compounds similar to 3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can modulate RIPK2 activity, which is implicated in various signaling pathways related to inflammation and cell survival. This modulation can lead to decreased levels of pro-inflammatory cytokines such as TNFα, making it a potential candidate for anti-inflammatory therapies .

CRISPR/Cas9 Gene Editing

The compound has been utilized in studies involving CRISPR/Cas9 technology, where it aids in modifying genes to study their functions or develop new therapeutic strategies. For instance, it can be used in the context of gene expression regulation by targeting specific proteins involved in the CRISPR system . This application highlights its versatility in genetic engineering and molecular biology.

Pharmacological Studies

Research indicates that compounds with similar structural features exhibit significant pharmacological activities, including anti-cancer properties. The ability to inhibit certain kinases can lead to the suppression of tumor growth and metastasis, making this compound a subject of interest in oncology research .

Case Study 1: RIPK2 Modulation

A study investigated the effects of various PROTAC (proteolysis-targeting chimeras) compounds, including derivatives of pyrazine like this compound, on RIPK2 activity. The results demonstrated that these compounds could effectively degrade RIPK2, leading to reduced TNFα release from immune cells. This suggests a potential therapeutic application in treating autoimmune diseases or conditions characterized by excessive inflammation .

Case Study 2: Gene Editing Efficiency

In another research effort, the compound was tested for its ability to enhance CRISPR/Cas9 gene editing efficiency in HEK293 cell lines. The study reported that the inclusion of this pyrazine derivative improved the precision and efficiency of gene modifications, showcasing its utility in genetic research and therapeutic development .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Kinase Inhibition | Modulates RIPK2 activity; reduces inflammatory cytokines | Anti-inflammatory therapies |

| Gene Editing | Enhances CRISPR/Cas9 editing efficiency | Improved genetic research capabilities |

| Pharmacological Studies | Exhibits anti-cancer properties through kinase inhibition | Potential cancer therapeutics |

Wirkmechanismus

The mechanism of action of 3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various biological and chemical applications.

Pyrazine derivatives: These compounds share the pyrazine ring structure and are often used in medicinal chemistry and drug design.

Biologische Aktivität

3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound with a complex structure that includes a pyrazine ring, a pyrrolidine ring, and a butylsulfonyl group. Its molecular formula is C13H18N4O3S, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H18N4O3S

- Molecular Weight : 310.37 g/mol

- CAS Number : 2034252-65-6

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The unique structural features of the compound allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function.

Potential Targets

- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptors : It may interact with various receptors, influencing neurotransmission and cellular signaling.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that related pyrazine derivatives possess significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

- Minimum inhibitory concentrations (MIC) for structurally related compounds have been reported as low as 6.25 μg/mL, indicating potent activity against resistant strains .

- Antitumor Activity :

-

Neurological Effects :

- The inhibition of nicotinic acetylcholine receptors by related compounds suggests potential applications in treating neurological disorders .

- These interactions may modulate neurotransmission, providing avenues for research into neuroprotective agents.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

Eigenschaften

IUPAC Name |

3-(1-butylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3S/c1-2-3-8-21(18,19)17-7-4-11(10-17)20-13-12(9-14)15-5-6-16-13/h5-6,11H,2-4,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWGMLHZHCLLDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.